molecular formula C20H17N5O5 B2398132 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 951511-54-9

3-(2H-1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

Cat. No.: B2398132
CAS No.: 951511-54-9
M. Wt: 407.386
InChI Key: VQKPMBNWESMSNW-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H17N5O5 and its molecular weight is 407.386. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

3-(1,3-Benzodioxol-5-yl)-5-[1-(2,5-Dimethoxyphenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl]-1,2,4-Oxadiazole derivatives have been explored for their corrosion inhibition properties. The study on 1,3,4-oxadiazole derivatives, for instance, reveals their effectiveness in inhibiting corrosion of mild steel in sulphuric acid environments. This inhibition is attributed to the formation of a protective layer on the metal surface, as demonstrated through gravimetric, electrochemical, SEM, and computational methods, revealing a mixed type of inhibition behavior (P. Ammal, M. Prajila, A. Joseph, 2018).

Antimicrobial and Anti-Proliferative Activities

The antimicrobial and anti-proliferative properties of 1,3,4-Oxadiazole derivatives have been extensively researched. One study synthesized N-Mannich bases of 1,3,4-oxadiazole, exhibiting significant in vitro inhibitory activity against various bacterial strains and pathogenic fungi, including Candida albicans. Furthermore, these compounds displayed promising anti-proliferative activity against several human cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer, suggesting their potential as chemotherapeutic agents (L. H. Al-Wahaibi et al., 2021).

Photolysis Studies

Research into the photolysis of 1,3,4-oxadiazoles, such as the irradiation of 2,5-diphenyl-1,3,4-oxadiazole in alcohols, has demonstrated interesting chemical transformations. These studies have led to the formation of benzoic acid ester and benzonitrile imine, further reacting to yield benzamide and 1,2,4-triazole derivatives. Such research provides valuable insights into the photolytic pathways of oxadiazoles, contributing to the understanding of their chemical behavior under light exposure (O. Tsuge, K. Oe, M. Tashiro, 1977).

Nematocidal Activities

Recent studies have also explored the nematocidal activities of novel 1,2,4-oxadiazole derivatives, demonstrating their potential in combating nematode pests. Certain derivatives have shown effective mortality rates against Bursaphelenchus xylophilus, a significant pest, suggesting that 1,2,4-oxadiazole compounds could serve as leads for developing new nematicides (Dan Liu et al., 2022).

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O5/c1-11-18(22-24-25(11)14-9-13(26-2)5-7-15(14)27-3)20-21-19(23-30-20)12-4-6-16-17(8-12)29-10-28-16/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKPMBNWESMSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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